

# A Comparative Analysis of the Pharmacokinetic Profiles of Zidesamtinib and Repotrectinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zidesamtinib |           |
| Cat. No.:            | B10856204    | Get Quote |

In the landscape of targeted therapies for ROS1-positive cancers, **Zidesamtinib** (NVL-520) and Repotrectinib (TPX-0005, Augtyro™) have emerged as potent next-generation tyrosine kinase inhibitors (TKIs). Both drugs are designed to overcome limitations of earlier-generation TKIs, including resistance mutations and brain metastases. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.

## **Executive Summary**

**Zidesamtinib** and Repotrectinib are both orally bioavailable, brain-penetrant TKIs targeting ROS1, TRK, and ALK oncogenic drivers. Repotrectinib, having received FDA approval, has a well-characterized pharmacokinetic profile with moderate oral bioavailability, extensive distribution, and metabolism primarily via CYP3A4. **Zidesamtinib**, currently in clinical development (ARROS-1 trial), has shown a favorable pharmacokinetic profile with dosedependent exposure and is specifically designed for high central nervous system (CNS) penetrance and selectivity for ROS1 over the structurally related TRK family, potentially minimizing off-target neurological adverse events.[1][2][3][4]

# **Pharmacokinetic Data Comparison**

The following table summarizes the available pharmacokinetic parameters for **Zidesamtinib** and Repotrectinib. Data for Repotrectinib is derived from its prescribing information and clinical trial publications, while data for **Zidesamtinib** is based on preliminary findings from the ARROS-1 clinical trial.



| Pharmacokinetic<br>Parameter                | Zidesamtinib (NVL-520)                                                                                 | Repotrectinib (TPX-0005)                                                                                    |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Absorption                                  |                                                                                                        |                                                                                                             |
| Bioavailability                             | Favorable pharmacokinetics observed; specific value not yet reported.[5]                               | Absolute bioavailability: 45.7%.                                                                            |
| Tmax (Time to Peak Plasma<br>Concentration) | Data from Phase 1/2 ARROS-1 trial pending full publication.[7]                                         | ~2-3 hours after a single oral dose.[6]                                                                     |
| Food Effect                                 | Not yet reported.                                                                                      | No clinically significant effect of<br>a high-fat meal on<br>pharmacokinetics.[6]                           |
| Distribution                                |                                                                                                        |                                                                                                             |
| CNS Penetrance                              | Designed for high CNS penetrance; has demonstrated intracranial responses in clinical trials.[1][3][4] | Demonstrates CNS activity<br>and has achieved responses in<br>patients with brain metastases.<br>[8]        |
| Protein Binding                             | Not yet reported.                                                                                      | 95.4% (in vitro).                                                                                           |
| Volume of Distribution (Vz/F)               | Not yet reported.                                                                                      | 432 L.                                                                                                      |
| Metabolism                                  |                                                                                                        |                                                                                                             |
| Primary Metabolizing Enzymes                | Under investigation in the ARROS-1 trial.                                                              | Primarily metabolized by<br>CYP3A4, followed by<br>secondary glucuronidation.[6]                            |
| Excretion                                   |                                                                                                        |                                                                                                             |
| Route of Elimination                        | Under investigation.                                                                                   | Primarily in feces (88.8%, with 50.6% as unchanged drug); a small percentage is recovered in urine (4.84%). |
| Half-life (t½)                              | Phase 1/2 ARROS-1 trial is evaluating half-life.[7]                                                    | Single dose: ~50.6 hours;<br>Steady state: ~35.4 hours.                                                     |



Clearance (CL/F) Not yet reported. 15.9 L/h.

# Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the drugs' mechanism and the methods used to evaluate them, the following diagrams have been generated.





Click to download full resolution via product page

ROS1 signaling pathway inhibited by Zidesamtinib and Repotrectinib.





Click to download full resolution via product page

Typical experimental workflow for an in-vivo pharmacokinetic study.

## **Experimental Protocols**

Detailed protocols for the clinical trials evaluating **Zidesamtinib** (ARROS-1) and Repotrectinib (TRIDENT-1) are registered and can be accessed through clinical trial databases (e.g., ClinicalTrials.gov).[1][7][9][10] The following sections describe the general methodologies employed in preclinical and clinical pharmacokinetic studies.

## In Vitro ADME Assays

Early in drug development, a series of in vitro assays are conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These assays help in selecting candidates with favorable pharmacokinetic characteristics.

- Metabolic Stability:
  - Objective: To determine the rate at which the drug is metabolized by liver enzymes.
  - Methodology: The test compound (Zidesamtinib or Repotrectinib) is incubated with human or animal liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). The concentration of the parent drug is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate parameters like intrinsic clearance and half-life. For Repotrectinib, these studies identified CYP3A4 as the primary metabolizing enzyme.[6]
- Plasma Protein Binding:



- Objective: To determine the extent to which a drug binds to proteins in the blood. Only the unbound (free) drug is typically pharmacologically active and available for metabolism and excretion.
- Methodology: Equilibrium dialysis is a common method. The drug is added to a plasma sample in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, and the drug concentration in both chambers is measured. The difference is used to calculate the percentage of drug bound to plasma proteins.

#### Permeability Assays:

- Objective: To predict the absorption of the drug across the intestinal wall.
- Methodology: Caco-2 cell monolayers, which are derived from human colorectal
  adenocarcinoma cells and differentiate to form a polarized monolayer with characteristics
  of intestinal enterocytes, are often used. The drug is added to one side of the monolayer,
  and its appearance on the other side is measured over time to determine the permeability
  coefficient.

### In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in animal models (e.g., rodents, canines) before human trials, provide a more integrated understanding of a drug's pharmacokinetics. Clinical pharmacokinetic studies are then conducted in humans.

#### Study Design:

- Phase 1 Clinical Trials: In human studies, such as the ARROS-1 trial for Zidesamtinib and the TRIDENT-1 trial for Repotrectinib, pharmacokinetics are intensively evaluated.[7]
   [9][10] This is often done in a small group of patients as part of dose-escalation cohorts.[5]
- Dosing: Subjects receive a single oral dose of the drug. For Repotrectinib, doses ranging from 40 mg to 240 mg have been studied.[11] For Zidesamtinib, doses from 25 mg to 125 mg once daily were evaluated in the Phase 1 portion of its trial.[5]



- Blood Sampling: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
- Bioanalysis: Plasma is separated from the blood samples, and the concentration of the drug (and sometimes its major metabolites) is quantified using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software. This analysis yields key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[7]

### Conclusion

Repotrectinib has a well-defined pharmacokinetic profile characterized by its oral absorption, high protein binding, extensive metabolism by CYP3A4, and durable clinical responses.[6] **Zidesamtinib**, while earlier in its clinical development, demonstrates a favorable and dosedependent pharmacokinetic profile.[5] A key differentiating design feature of **Zidesamtinib** is its high selectivity for ROS1 over TRK kinases, which may translate to a better-tolerated safety profile with fewer neurological side effects, coupled with potent activity against resistance mutations and in the CNS.[3][4] Continued data from the ARROS-1 trial will be crucial for a more complete quantitative comparison of these two important targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. investors.nuvalent.com [investors.nuvalent.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. pharmacytimes.com [pharmacytimes.com]



- 5. onclive.com [onclive.com]
- 6. Repotrectinib: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bristol Myers Squibb Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]
- 10. TRIDENT-1 Clinical Trial | AUGTYRO® (repotrectinib) for HCPs [augtyrohcp.com]
- 11. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetic Profiles of Zidesamtinib and Repotrectinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856204#comparing-the-pharmacokinetic-profilesof-zidesamtinib-and-repotrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com